molecular formula C18H13N3OS2 B7909984 (5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one

Cat. No.: B7909984
M. Wt: 351.4 g/mol
InChI Key: XOLMRFUGOINFDQ-YBEGLDIGSA-N
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Description

The compound with the PubChem identifier (5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one Ro 3306 . It is a selective inhibitor of cyclin-dependent kinase 1 (Cdk1), which plays a crucial role in cell cycle regulation. The molecular formula of Ro 3306 is C18H13N3OS2 , and it has a molecular weight of 351.4 Da . This compound is primarily used in scientific research to study cell cycle dynamics and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ro 3306 can be synthesized through a multi-step process involving the reaction of quinoline derivatives with thiophene derivatives under specific conditions. The key steps include:

Industrial Production Methods

While specific industrial production methods for Ro 3306 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, purification by chromatography, and crystallization. The compound is stored under desiccating conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ro 3306 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline derivatives .

Scientific Research Applications

Ro 3306 is extensively used in scientific research due to its ability to inhibit cyclin-dependent kinase 1 (Cdk1). Some of its applications include:

Mechanism of Action

Ro 3306 exerts its effects by selectively inhibiting cyclin-dependent kinase 1 (Cdk1). This inhibition prevents the phosphorylation of downstream targets required for cell cycle progression, leading to cell cycle arrest at the G2/M phase. The compound also enhances downstream p53 signaling, which contributes to the induction of apoptosis .

Comparison with Similar Compounds

Ro 3306 is unique due to its high selectivity for Cdk1. Similar compounds include:

Ro 3306 stands out due to its specificity for Cdk1, making it a valuable tool for studying the specific role of Cdk1 in various cellular processes.

Properties

IUPAC Name

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMRFUGOINFDQ-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)NCC4=CC=CS4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)NCC4=CC=CS4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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